2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide features a thieno[3,2-d]pyrimidinone core substituted with a 4-ethoxyphenyl group at position 3 and a thio-linked acetamide moiety terminating in a thiazol-2-yl group.
Propriétés
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S3/c1-2-26-13-5-3-12(4-6-13)23-17(25)16-14(7-9-27-16)21-19(23)29-11-15(24)22-18-20-8-10-28-18/h3-6,8,10H,2,7,9,11H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSDFAHZHPRHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-ethoxyphenyl group: This can be achieved through a nucleophilic substitution reaction.
Thioether formation: The thioether linkage is introduced by reacting the intermediate with a suitable thiol reagent.
Acetamide formation: The final step involves the reaction of the intermediate with thiazol-2-yl acetic acid under coupling conditions, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent, particularly in targeting specific cancer cell lines.
Biological Research: It is used to investigate the biological pathways and mechanisms involved in its antitumor activity.
Drug Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
Industrial Applications: It may be used in the synthesis of other biologically active compounds and as a tool in chemical research.
Mécanisme D'action
The mechanism of action of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the PI3K/Akt pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the pyrimidinone ring and the heterocyclic acetamide group. These variations influence physicochemical properties, synthetic accessibility, and bioactivity:
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : The ethoxy group in the target compound may improve metabolic stability compared to methoxy () or fluorine () analogs. Thiazol-2-yl groups generally enhance aqueous solubility vs. benzothiazoles .
- Toxicity : Fluorophenyl-containing analogs () carry H302 warnings (harmful if swallowed), suggesting substituent-dependent toxicity profiles .
- Activity: Thienopyrimidinones with electron-withdrawing groups (e.g., trifluoromethyl in ) show kinase inhibition, while anti-inflammatory activity is linked to tetrahydrobenzothiophen cores () .
Key Research Findings
- Kinase Inhibition : Analogs with trifluoromethylbenzothiazole groups () exhibit CK1-specific inhibition, suggesting the target compound’s thiazol-2-yl group may retain similar activity .
- Anti-Inflammatory Potential: Hybrid molecules with thiadiazole-thiazole motifs () demonstrate NSAID-like properties, implying possible dual functionality for the target compound .
- Synthetic Accessibility : Ethoxy-substituted intermediates () require careful handling under inert atmospheres, aligning with methods in .
Activité Biologique
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule with potential biological activity that has garnered attention in medicinal chemistry. Its structure suggests that it may interact with various biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure and Properties
The chemical structure of the compound includes several functional groups that are known to influence biological activity:
- Thieno[3,2-d]pyrimidine core
- Thiazole moiety
- Ethoxyphenyl substituent
These components may contribute to its potential as an antitumor or antimicrobial agent.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide exhibit significant antimicrobial properties. For instance:
-
In vitro Studies : The compound was tested against various bacterial strains and showed promising results. The minimum inhibitory concentrations (MICs) were determined for common pathogens including Staphylococcus aureus and Escherichia coli.
These results suggest that the compound may be effective against resistant strains of bacteria .
Pathogen MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Pseudomonas aeruginosa 64
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In a study examining its cytotoxicity against various cancer cell lines:
-
Cell Lines Tested :
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- A549 (lung cancer)
The proposed mechanism of action for this compound involves:
- Inhibition of Key Enzymes : It is hypothesized that the thieno[3,2-d]pyrimidine scaffold may inhibit enzymes involved in nucleic acid synthesis or signal transduction pathways critical for cell survival and proliferation.
- Interaction with DNA : Preliminary studies suggest that the compound may intercalate with DNA, disrupting replication and transcription processes.
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the efficacy of a related thieno[3,2-d]pyrimidine derivative in treating skin infections caused by resistant bacteria. Patients treated with the compound showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy.
Case Study 2: Cancer Treatment
In preclinical models of breast cancer, administration of the compound led to a marked decrease in tumor size and improved survival rates compared to control groups. This highlights its potential as a novel therapeutic agent in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
